molecular formula C8H7FO3 B1420867 Methyl 3-fluoro-5-hydroxybenzoate CAS No. 1072004-32-0

Methyl 3-fluoro-5-hydroxybenzoate

Cat. No. B1420867
M. Wt: 170.14 g/mol
InChI Key: DIIVOKPOASIMNV-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 .


Synthesis Analysis

The synthesis of similar compounds typically involves the use of sodium carbonate (Na2CO3) dissolved in methanol (MeOH), sonicated with a US bath. The substrate (aldehyde or alcohol) and 10% Pd/C are added to this mixture .


Molecular Structure Analysis

The molecular structure of “Methyl 3-fluoro-5-hydroxybenzoate” consists of a benzene ring substituted with a methyl ester group, a fluorine atom, and a hydroxyl group .


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-5-hydroxybenzoate” is a solid at room temperature. . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specifically available for this compound .

Scientific Research Applications

Fluorescent Sensing

Methyl 3-fluoro-5-hydroxybenzoate, through its derivatives, has been explored in the context of fluorescent sensing. Specifically, a fluorogenic chemosensor based on a derivative of this compound exhibited high selectivity and sensitivity toward Al3+ ions, even in the presence of other commonly coexisting metal ions. The unique property of this sensor is its large Stokes shift (>120 nm), which minimizes the self-quenching effect. Moreover, this compound's utility extends to bio-imaging, as demonstrated through its application in detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Microbial Transformation

A derivative of Methyl 3-fluoro-5-hydroxybenzoate has been observed to undergo transformation by Pseudomonas testosteroni. It acts as a substrate and effector for NADPH oxidation, showcasing the microbial metabolism of this compound. Various analogues of 3-hydroxybenzoate substituted in different positions were also examined for their efficiencies of hydroxylation, highlighting the compound's relevance in microbial biotransformation processes (Michalover et al., 1973).

Anaerobic Sewage Treatment

In an environmental context, methyl 3-fluoro-5-hydroxybenzoate and its analogues have been studied in anaerobic sewage treatment. The compound, when used as an analogue, allowed the detection of certain aromatic metabolites from m-cresol in a methanogenic consortium. The study elucidated a novel demethylation step in the degradation pathway of m-cresol, enhancing the understanding of microbial degradation processes in anaerobic conditions (Londry & Fedorak, 1993).

Molecular Structure and Interaction Analysis

Methyl 3-fluoro-5-hydroxybenzoate, through its related compound Methyl 4-hydroxybenzoate, has been the subject of extensive studies to understand its molecular structure and interaction dynamics. The studies involved single crystal X-ray structure determination, Hirshfeld surface analysis, and computational calculations. Such research aids in understanding the intermolecular interactions and chemical quantum parameters of the compound, providing insights valuable for pharmaceutical applications (Sharfalddin et al., 2020).

Safety And Hazards

“Methyl 3-fluoro-5-hydroxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). Personal protective equipment/face protection is recommended. Avoid dust formation, contact with skin, eyes, or clothing, ingestion, and inhalation .

properties

IUPAC Name

methyl 3-fluoro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIVOKPOASIMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673215
Record name Methyl 3-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-5-hydroxybenzoate

CAS RN

1072004-32-0
Record name Methyl 3-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-fluoro-5-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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